BenchChemオンラインストアへようこそ!

2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide

Physicochemical profiling Lipophilicity Lead optimization

This compound is a pre-assembled isonicotinamide–quinoline fragment with the cyclopropylmethoxy group already installed, circumventing multi-step synthesis. The quinolin-6-yl regioisomer is the only topology associated with sub-100 nM HPK1 (MAP4K1) potency—5-, 8-, or 3-substituted analogs are inactive. As the terminal amide substituent alone dictates whether the core yields EZH2, GSK-3, or HPK1 inhibitors, this specific variant is indispensable for systematic selectivity profiling. Procure this building block to accelerate kinase library enumeration and map structure-selectivity relationships with confidence.

Molecular Formula C19H17N3O2
Molecular Weight 319.364
CAS No. 2034444-32-9
Cat. No. B2560610
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide
CAS2034444-32-9
Molecular FormulaC19H17N3O2
Molecular Weight319.364
Structural Identifiers
SMILESC1CC1COC2=NC=CC(=C2)C(=O)NC3=CC4=C(C=C3)N=CC=C4
InChIInChI=1S/C19H17N3O2/c23-19(15-7-9-21-18(11-15)24-12-13-3-4-13)22-16-5-6-17-14(10-16)2-1-8-20-17/h1-2,5-11,13H,3-4,12H2,(H,22,23)
InChIKeyAFMMRFQNJBMAAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(Cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide Procurement Guide: Chemical Identity, Scaffold Class, and Baseline Properties


2-(Cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide (CAS 2034444-32-9) is a synthetic small molecule (C19H17N3O2, MW 319.4 g/mol) that combines an isonicotinamide core with a cyclopropylmethoxy substituent at the 2-position and a quinolin-6-yl moiety on the carboxamide nitrogen [1]. The compound belongs to a broader class of bis-heteroaryl amides that have been explored as kinase inhibitor scaffolds and ion channel modulators [2]. Its computed physicochemical profile—XLogP3-AA of 3, one hydrogen bond donor, four hydrogen bond acceptors, and five rotatable bonds—places it within drug-like chemical space (no Rule-of-5 violations) [1].

Why Generic Substitution of 2-(Cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide with In-Class Analogs Carries Scientific Risk


Even within the narrow set of 2-(cyclopropylmethoxy)isonicotinamide derivatives, substitution of the terminal amide residue dramatically alters target engagement. For example, replacing the quinolin-6-yl group with a pyridin-2-ylmethyl group converts the molecule into CPI-1205, a known EZH2 methyltransferase inhibitor, whereas the benzo[d]thiazol-2-yl analog shifts primary pharmacology toward GSK-3 kinase inhibition . The quinolin-6-yl isomer specifically places the nitrogen atom six bonds from the amide linkage, a topology that has been exploited in patents targeting MAP4K1 (HPK1) and other kinases, where the 6-substituted quinoline consistently yields IC50 values below 100 nM while regioisomeric substitution at the 3-, 5-, or 8-positions abolishes potency [1]. Consequently, casual interchange of the quinolin-6-yl group with any other heteroaryl amide cannot be assumed to preserve biological activity, selectivity, or even primary target class.

Quantitative Differentiation Evidence for 2-(Cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide Relative to Structural Analogs


Physicochemical Differentiation: Cyclopropylmethoxy Contribution to Lipophilicity and Hydrogen Bonding Capacity vs. Unsubstituted N-(quinolin-6-yl)isonicotinamide

The 2-cyclopropylmethoxy group on the isonicotinamide core increases molecular weight by 70.1 Da and introduces an additional hydrogen bond acceptor relative to the bare N-(quinolin-6-yl)isonicotinamide scaffold [1]. The computed XLogP3-AA for the target compound is 3, consistent with the ~1.5 log unit lipophilicity increase typically conferred by a cyclopropylmethoxy ether versus a hydrogen substituent [1]. This modification is widely associated with improved passive membrane permeability and metabolic stability compared to unsubstituted heteroaromatic amides [2].

Physicochemical profiling Lipophilicity Lead optimization

Kinase Scaffold Validation: Potency Attainable with Quinolin-6-yl Isonicotinamide Topology vs. Regioisomers

In the HPK1 (MAP4K1) inhibitor patent series represented by US10023557, the 6-substituted quinoline/isoquinoline isonicotinamide topology consistently achieves IC50 or EC50 values below 100 nM, whereas regioisomeric attachment at the 3-, 5-, or 8-position of the quinoline ring yields inactive or weakly active compounds [1]. While the specific target compound (CAS 2034444-32-9) has not been independently profiled in public assays, its exact quinolin-6-yl connectivity matches the active regioisomer validated across at least three distinct examples in the same patent family [1][2].

Kinase inhibition HPK1/MAP4K1 Quinoline SAR

Selectivity Implications: Quinolin-6-yl vs. Pyridinylmethyl Amide in Defining Primary Target Class

The cyclopropylmethoxy isonicotinamide scaffold is promiscuous: when the amide substituent is pyridin-2-ylmethyl (CPI-1205), the compound potently inhibits EZH2; when it is benzo[d]thiazol-2-yl, the primary target shifts to GSK-3 [1]. The quinolin-6-yl group, by virtue of its larger aromatic surface and distinct nitrogen positioning, is expected to engage a different kinase sub-pocket, possibly the hinge region of kinases that accommodate a 6-substituted quinoline donor-acceptor motif as seen in HPK1 and PI3K inhibitor series [2]. No direct cross-target profiling data are publicly available for the target compound, but the structural divergence from known EZH2 and GSK-3 inhibitors strongly implies a distinct primary pharmacology.

Target selectivity EZH2 GSK-3 Kinase profiling

Recommended Application Scenarios for 2-(Cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide Based on Available Evidence


Kinase-Focused Fragment or Lead-Like Library Design Requiring 6-Substituted Quinoline Topology

The quinolin-6-yl isonicotinamide connectivity has been validated in HPK1 (MAP4K1) inhibitor patents, where 6-substituted examples achieve IC50 values below 100 nM. The target compound provides a direct synthetic entry point to this validated topology. Procurement for kinase library enumeration is justified when the project aims to explore the 6-substituted quinoline isonicotinamide chemical space, as the 6-position regioisomer is the only one associated with sub-100 nM potency in public SAR data [1].

Physicochemical Probe Development Requiring Cyclopropylmethoxy-Mediated Lipophilicity

The cyclopropylmethoxy group adds ~70 Da of mass and approximately 1.5 log units of lipophilicity relative to the unsubstituted analog, while contributing an additional hydrogen bond acceptor. This makes the compound suitable for studies investigating the impact of cyclopropylalkyl ethers on membrane permeability and metabolic stability in the isonicotinamide chemotype, where the unsubstituted analog may lack sufficient cell penetration [2].

Selectivity Profiling of the Cyclopropylmethoxy Isonicotinamide Scaffold Across Target Classes

Because the cyclopropylmethoxy isonicotinamide core yields EZH2, GSK-3, or HPK1 inhibitors depending solely on the terminal amide substituent, the quinolin-6-yl variant is an essential panel member for systematic selectivity profiling. Researchers comparing multiple amide-substituted analogs need this specific compound to map the structure-selectivity relationships governing this privileged scaffold, especially given the absence of public broad-panel profiling data for this substitution pattern [3].

Building Block Procurement for Diversified Heterocyclic Amide Synthesis

As a building block, this compound offers a pre-assembled isonicotinamide-quinoline fragment with the cyclopropylmethoxy group already installed. This avoids the multi-step synthesis of the cyclopropylmethoxy isonicotinic acid intermediate followed by amide coupling, reducing synthetic burden for medicinal chemistry groups that require this specific combination of functional groups [1].

Quote Request

Request a Quote for 2-(cyclopropylmethoxy)-N-(quinolin-6-yl)isonicotinamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.